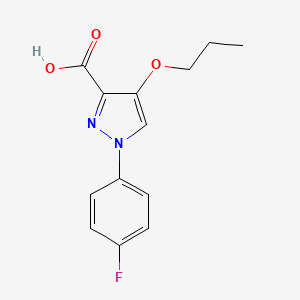

1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxylic acid

Descripción general

Descripción

The closest compound I found is 4-Fluorophenylboronic acid . It’s a boronic acid derivative with a fluorine atom on the phenyl ring. It’s used as a reactant in various chemical reactions .

Molecular Structure Analysis

The molecular structure of 4-Fluorophenylboronic acid is represented by the linear formula FC6H4B(OH)2 . It has a molecular weight of 139.92 .Chemical Reactions Analysis

4-Fluorophenylboronic acid can participate in various reactions such as Suzuki coupling, Pd-catalyzed direct arylation of pyrazoles with phenylboronic acids, and Mizoroki-Heck and Suzuki-Miyaura coupling reactions .Physical And Chemical Properties Analysis

4-Fluorophenylboronic acid is a powder with a melting point of 262-265 °C . It has a molecular weight of 139.92 .Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

The research into pyrazole derivatives, including those similar to 1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxylic acid, has demonstrated a variety of applications primarily in the synthesis and structural characterization of novel compounds. For example, the synthesis of N-substituted pyrazolines has been explored through the condensation of chalcones with hydrazine hydrate, leading to compounds with potential in various applications due to their distinct structural properties as demonstrated by X-ray single crystal structure determination (Loh et al., 2013).

Antiproliferative Activity

Several pyrazole-3-carboxylic acid derivatives have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines. The structure-activity relationship studies have shown that specific substituents on the pyrazole ring can significantly influence the cytotoxicity of these compounds, indicating their potential as therapeutic agents in cancer treatment. Notably, certain compounds exhibited promising cytotoxicity profiles, making them of interest for further investigation in oncological research (Kasımoğulları et al., 2015).

Chemical Labeling and Tracers

The compound and its analogs have found applications in chemical labeling, where they have been used to create potent and selective CC chemokine receptor 1 antagonists labeled with isotopes such as carbon-13, carbon-14, and tritium. This has implications for the development of therapeutic agents for diseases like rheumatoid arthritis, showcasing the versatility of pyrazole derivatives in medicinal chemistry (Latli et al., 2018).

Fluorescence and Sensing Applications

Pyrazole derivatives have been explored for their fluorescent properties, with some compounds exhibiting bright fluorescence in solution and potential applications in sensing and imaging. The conformational rigidity of certain pyrazole backbones, such as pyrazoolympicene, contributes to their distinct optical properties, making them suitable for studying acidic fluorophore environments and potentially serving as molecular probes in various scientific fields (Wrona-Piotrowicz et al., 2022).

Safety And Hazards

Propiedades

IUPAC Name |

1-(4-fluorophenyl)-4-propoxypyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN2O3/c1-2-7-19-11-8-16(15-12(11)13(17)18)10-5-3-9(14)4-6-10/h3-6,8H,2,7H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQWJTZBAWKRZIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CN(N=C1C(=O)O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

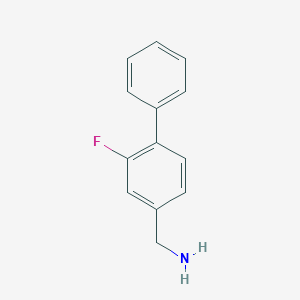

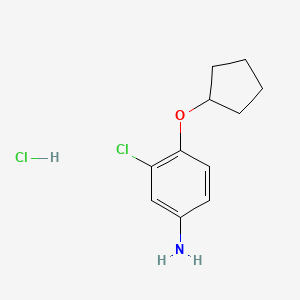

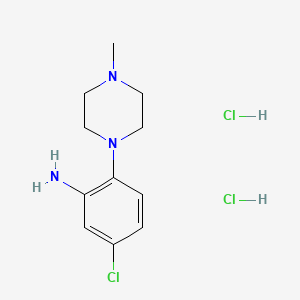

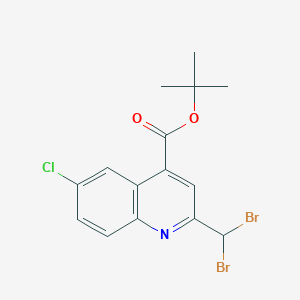

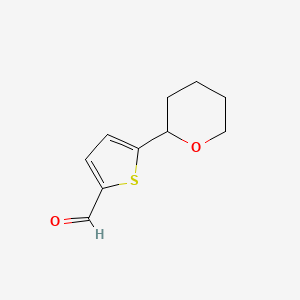

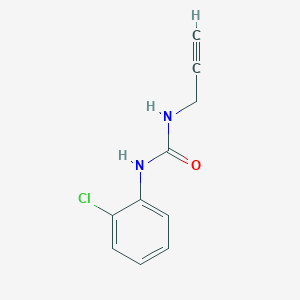

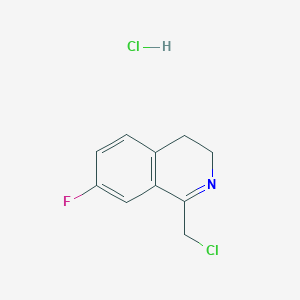

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 7-Cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B1452067.png)

![5-Chloro-3-[(3-methoxyphenyl)methyl]-1,2,4-thiadiazole](/img/structure/B1452068.png)

![(R)-N-[1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]-1-propylamine](/img/structure/B1452080.png)